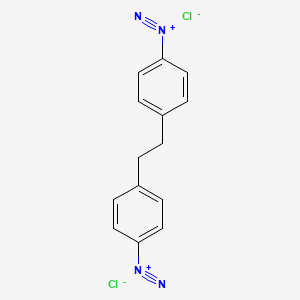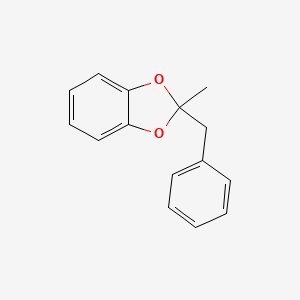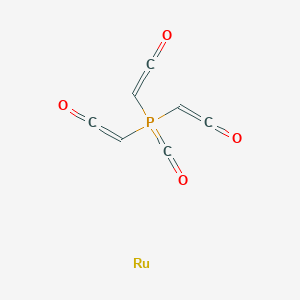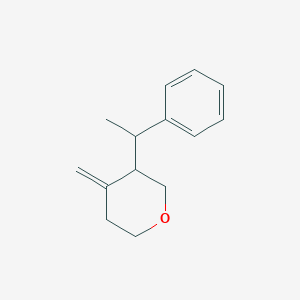
4-Methylidene-3-(1-phenylethyl)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylidene-3-(1-phenylethyl)oxane is an organic compound with a complex structure that includes a phenylethyl group and an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-3-(1-phenylethyl)oxane typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of oxindole with para-substituted aromatic aldehydes . The reaction conditions often include the use of a base such as piperidine in an ethanol solvent, and the reaction is carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
4-Methylidene-3-(1-phenylethyl)oxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation techniques, often employing catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced hydrocarbons.
Substitution: Halogenated compounds.
科学的研究の応用
4-Methylidene-3-(1-phenylethyl)oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
作用機序
The mechanism of action of 4-Methylidene-3-(1-phenylethyl)oxane involves its interaction with specific molecular targets. For instance, its anticancer properties are attributed to its ability to inhibit VEGFR-2 and PDGFR, which are involved in angiogenesis . The compound’s structure allows it to bind to these receptors, blocking their activity and thereby inhibiting the growth of cancer cells.
類似化合物との比較
Similar Compounds
- 4-Bromobenzylidene-1,3-dihydro-2H-indol-2-one
- 4-Chlorobenzylidene-1,3-dihydro-2H-indol-2-one
- 4-Methoxybenzylidene-1,3-dihydro-2H-indol-2-one
- 4-Methylbenzylidene-1,3-dihydro-2H-indol-2-one
- 4-Nitrobenzylidene-1,3-dihydro-2H-indol-2-one
Uniqueness
4-Methylidene-3-(1-phenylethyl)oxane is unique due to its specific structural features, such as the presence of a phenylethyl group and an oxane ring
特性
CAS番号 |
93414-34-7 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
4-methylidene-3-(1-phenylethyl)oxane |
InChI |
InChI=1S/C14H18O/c1-11-8-9-15-10-14(11)12(2)13-6-4-3-5-7-13/h3-7,12,14H,1,8-10H2,2H3 |
InChIキー |
ZDIWCMUEENJGPJ-UHFFFAOYSA-N |
正規SMILES |
CC(C1COCCC1=C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


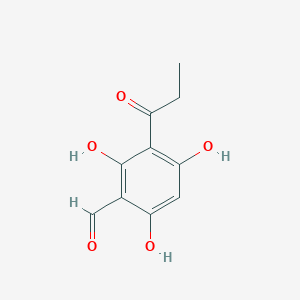
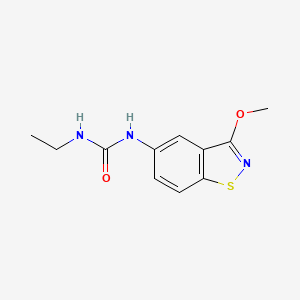
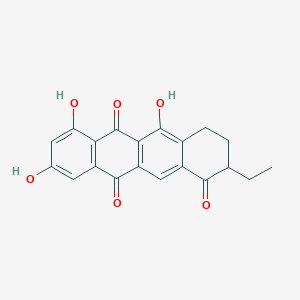
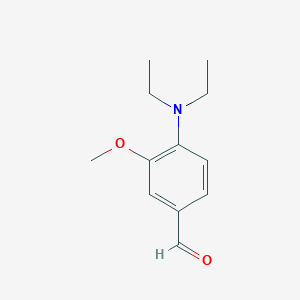
![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
methanone](/img/structure/B14343892.png)
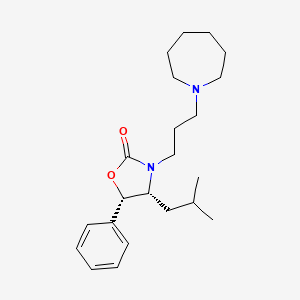
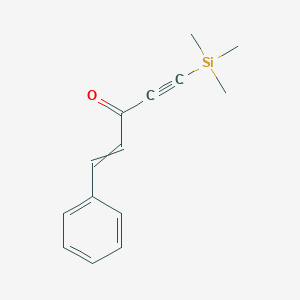
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)
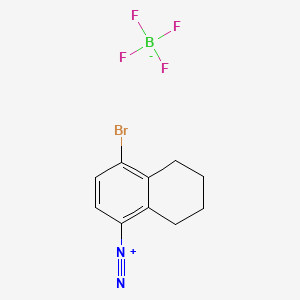
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)
